4-tert-Butylphenylhydrazine hydrochloride
Overview
Description
4-tert-Butylphenylhydrazine hydrochloride is an organic compound with the chemical formula C10H15N2 · HCl. It is a white to light yellow crystalline powder. This compound is used in various chemical reactions and has applications in scientific research, particularly in the synthesis and pharmacological evaluation of tetrahydroindazole-based ligands .
Preparation Methods
4-tert-Butylphenylhydrazine hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 4-tert-butylphenylhydrazine with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield.
Chemical Reactions Analysis
4-tert-Butylphenylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It participates in substitution reactions, particularly in the formation of heterocyclic compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-tert-Butylphenylhydrazine hydrochloride has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds, particularly in the formation of heterocyclic compounds.
Biology: It is used in the study of biological processes and the development of bioactive molecules.
Medicine: It is involved in the pharmacological evaluation of potential therapeutic agents.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications .
Mechanism of Action
The mechanism of action of 4-tert-Butylphenylhydrazine hydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. The pathways involved in its action depend on the specific reaction conditions and the nature of the target molecules .
Comparison with Similar Compounds
4-tert-Butylphenylhydrazine hydrochloride can be compared with other similar compounds, such as:
4-tert-Butylphenylhydrazine: The non-hydrochloride form of the compound.
4-tert-Butylbenzylhydrazine: A similar compound with a benzyl group instead of a phenyl group.
4-tert-Butylphenylhydrazine sulfate: A sulfate salt form of the compound.
The uniqueness of this compound lies in its specific chemical properties and reactivity, which make it suitable for particular applications in scientific research and industrial processes .
Properties
IUPAC Name |
(4-tert-butylphenyl)hydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-10(2,3)8-4-6-9(12-11)7-5-8;/h4-7,12H,11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTESCYNPUGSWKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20926096 | |
Record name | (4-tert-Butylphenyl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20926096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128231-55-0 | |
Record name | (4-tert-Butylphenyl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20926096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-tert-butylphenylhydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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